molecular formula C17H14FN3 B6347939 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354922-25-0

4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347939
CAS RN: 1354922-25-0
M. Wt: 279.31 g/mol
InChI Key: UHXXREKDEHSJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Fluoro-6-methylpyrimidin-2-amine (FMP2A), is a heterocyclic aromatic compound that has been studied for various applications in the field of organic and medicinal chemistry. FMP2A is a versatile building block for the synthesis of various bioactive molecules and has been used in drug discovery, drug design, and other medicinal chemistry applications. FMP2A has also been used in the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

FMP2A has been studied for a variety of scientific research applications, including drug design, drug discovery, and drug delivery. It has been used in the development of new pharmaceuticals and agrochemicals. FMP2A has also been used in the synthesis of various bioactive molecules, such as inhibitors of enzymes and receptors, and in the synthesis of new drug candidates. In addition, FMP2A has been used in the development of new materials for drug delivery systems.

Mechanism of Action

FMP2A is believed to act as a ligand for various enzymes and receptors. It is thought to bind to these proteins, which then triggers a cascade of biochemical and physiological effects. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMP2A depend on the target protein to which it binds. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects. In addition, FMP2A has been found to bind to other proteins involved in the production of hormones and neurotransmitters, such as serotonin and dopamine. By binding to these proteins, FMP2A can modulate their activity, which can have effects on mood and behavior.

Advantages and Limitations for Lab Experiments

FMP2A is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using FMP2A in laboratory experiments is its low cost and availability. In addition, FMP2A is relatively stable and can be stored for long periods of time. However, there are some limitations to using FMP2A in laboratory experiments. For example, FMP2A is a relatively small molecule and can be easily metabolized by enzymes, which can limit its effectiveness in certain experiments.

Future Directions

There are a variety of potential future directions for the use of FMP2A in scientific research. For example, FMP2A could be used in the development of new drugs and agrochemicals, or it could be used to develop new materials for drug delivery systems. In addition, FMP2A could be used to study the effects of ligand binding on the activity of various enzymes and receptors. Finally, FMP2A could be used in the synthesis of new bioactive molecules, such as inhibitors of enzymes and receptors.

Synthesis Methods

FMP2A can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Wittig reactions. The most common method of synthesis is the condensation reaction between 4-fluorophenol and 3-methylphenylmagnesium bromide. This reaction produces the desired FMP2A in good yields. Other methods of synthesis include the reaction of 4-fluorophenol with ethyl 3-methylphenylacetate, the reaction of 4-fluorophenol with 3-methylphenylmagnesium bromide, and the reaction of 3-methylphenylmagnesium bromide with 4-fluorobenzaldehyde.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-5-4-6-12(9-11)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXXREKDEHSJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

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